3-[2-(3-Bromophenyl)ethoxy]azetidine
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Overview
Description
3-[2-(3-Bromophenyl)ethoxy]azetidine is a heterocyclic compound containing an azetidine ring substituted with a 3-bromophenyl group via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromophenyl)ethoxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenol and 2-chloroethanol.
Formation of 3-Bromophenyl Ethyl Ether: 3-bromophenol reacts with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-bromophenyl ethyl ether.
Azetidine Ring Formation: The 3-bromophenyl ethyl ether undergoes cyclization with azetidine in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Bromophenyl)ethoxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized azetidine derivatives.
Reduction Products: Reduced azetidine derivatives.
Scientific Research Applications
3-[2-(3-Bromophenyl)ethoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-Bromophenyl)ethoxy]azetidine depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The strained azetidine ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the 3-bromophenyl group.
3-Bromophenyl Azetidine: Similar structure but lacks the ethoxy linker.
2-(3-Bromophenyl)ethanol: Contains the 3-bromophenyl group and ethoxy linker but lacks the azetidine ring.
Uniqueness
3-[2-(3-Bromophenyl)ethoxy]azetidine is unique due to the combination of the azetidine ring and the 3-bromophenyl group connected via an ethoxy linker
Properties
IUPAC Name |
3-[2-(3-bromophenyl)ethoxy]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)4-5-14-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCLRIDBHYWJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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